1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene
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Overview
Description
1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene is an organoselenium compound characterized by the presence of bromine and selenium atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene typically involves the bromination of alkenes or aromatic compounds. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using efficient brominating reagents such as oxalyl bromide in combination with dimethyl sulfoxide. These methods offer high yields and are cost-effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under the influence of strong bases
Common Reagents and Conditions:
Nucleophiles: Such as methanethiolate or methoxide ions.
Bases: Strong bases like potassium hydroxide or sodium ethoxide are commonly used in elimination reactions
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Elimination Products: Alkenes are typically formed as major products in elimination reactions
Scientific Research Applications
1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and selenium atoms. These atoms can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The exact molecular pathways depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1,2-Dibromoethane: A simpler dibromo compound used in similar bromination reactions.
1,2-Dibromo-1-phenylethane: Another dibromo compound with a phenyl group, used in organic synthesis.
1,4-Dibromobenzene: A dibromo derivative of benzene used in various chemical applications.
Uniqueness: 1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene is unique due to the presence of both bromine and selenium atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
62559-21-1 |
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Molecular Formula |
C9H11Br3Se |
Molecular Weight |
437.87 g/mol |
IUPAC Name |
1-[dibromo(2-bromoethyl)-λ4-selanyl]-4-methylbenzene |
InChI |
InChI=1S/C9H11Br3Se/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
QBYUSNVPOQNEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se](CCBr)(Br)Br |
Origin of Product |
United States |
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